(5E)-hept-5-en-3-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hept-5-en-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORZGDNSGLGTG-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313644 | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98014-46-1 | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5E)-5-Hepten-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5e Hept 5 En 3 Yn 1 Ol and Analogous Enynols
Transition Metal-Catalyzed Synthetic Routes
Transition metals play a pivotal role in the construction of complex organic molecules like (5E)-hept-5-en-3-yn-1-ol. Their unique catalytic properties enable the formation of carbon-carbon bonds with high efficiency and selectivity.
Palladium(0)-Catalyzed Reactions for this compound Construction
Palladium(0)-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated enynes, which are key structural motifs in many natural products and biologically active compounds. sioc-journal.cnresearchgate.net The Sonogashira coupling, a prominent example, involves the reaction of a vinyl halide with a terminal alkyne, facilitated by a palladium-copper catalyst system. sioc-journal.cnresearchgate.netwikipedia.org This method offers a direct and efficient route to 1,3-enynes. sioc-journal.cnresearchgate.net
Another valuable palladium-catalyzed approach is the Stille reaction, which couples an organostannane with an organic electrophile. wikipedia.orguwindsor.ca This reaction is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. uwindsor.ca The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
A specific synthetic route to this compound involves a modified Sonogashira coupling. For instance, tert-butoxyacetylene (B1600530) can be coupled with aryl iodides to form aryl-substituted tert-butyl ynol ethers. nih.gov These intermediates can then be converted to the desired enynol. The Sonogashira coupling of vinyl iodides with terminal alkynes, such as trimethylsilylacetylene, is a key step in the synthesis of various natural products containing the enyne moiety. libretexts.org
The following table summarizes the key features of palladium-catalyzed reactions for enyne synthesis:
| Reaction | Catalyst System | Reactants | Key Features |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst, amine base | Vinyl or aryl halide and a terminal alkyne | Mild reaction conditions, broad substrate scope. wikipedia.orglibretexts.org |
| Stille Reaction | Pd(0) catalyst | Organostannane and an organic electrophile (e.g., vinyl halide) | High functional group tolerance, stereospecific. wikipedia.orguwindsor.ca |
| Heck Coupling | Pd(0) catalyst, base | Alkene and an aryl or vinyl halide | Forms a new carbon-carbon bond at the vinylic position. |
Cobalt(III)-Catalyzed Stereoselective Synthesis of Allenyl Alcohols from 1,3-Enynes
Recent advancements have demonstrated the utility of cobalt(III) catalysts in the stereoselective synthesis of allenyl alcohols from 1,3-enynes. nih.govresearchgate.netnih.gov This method involves a sequential C-H bond addition to the 1,3-enyne and an aldehyde, representing a novel approach to allene (B1206475) synthesis. nih.govresearchgate.netnih.gov The reaction exhibits broad substrate scope, accommodating various aldehydes and 1,3-enynes with bulky substituents on the alkyne. nih.govresearchgate.netnih.gov The resulting allenyl alcohols can be further transformed into other valuable structures, such as dihydrofurans, with high stereoselectivity. nih.govresearchgate.net
A proposed mechanism, supported by X-ray structural characterization of a cobaltacycle intermediate, elucidates the reaction pathway. nih.govresearchgate.netnih.gov This cobalt-catalyzed three-component reaction provides an efficient means of constructing complex molecules bearing the allenyl alcohol motif. nih.gov
Cobalt complexes have also been utilized in the regio- and stereoselective hydrosilylation of 1,3-enynes. bohrium.comacs.org For example, the dppf-CoCl₂ catalyst system is effective for the 3,4-addition of silanes to 4-aryl-substituted 1,3-enynes, while Xantphos-CoCl₂ is preferred for the 4,3-hydrosilylation of 4-alkyl-substituted 1,3-enynes. acs.org Furthermore, cobalt catalysts have been employed in the selective hydroboration of 1,3-enynes to yield 1,3-dienylboronate esters. organic-chemistry.orgresearchgate.net
Niobium(V)-Catalyzed Regio- and Stereoselective Reductions of Alkynols
Gold(I)-Catalyzed Reactions of Alcohols with 1,5-Enynes
Gold(I) catalysts have emerged as powerful tools for the cyclization of enynes in the presence of nucleophiles like alcohols. researchgate.netbeilstein-journals.orgscispace.com These reactions typically proceed through the activation of the alkyne by the gold(I) catalyst, followed by intramolecular attack of the alkene and subsequent trapping by the alcohol. Gold-catalyzed reactions of 1,5-enynes with alcohols can lead to the formation of various cyclic and bicyclic structures. mdpi.com
The regioselectivity of these reactions, often leading to either exo or endo cyclization products, can be influenced by the substrate structure and reaction conditions. researchgate.netbeilstein-journals.org For instance, gold-catalyzed alkoxycyclization of 1,5-enynes can produce chiral cyclopentene (B43876) derivatives. researchgate.net The development of chiral gold(I) catalysts has enabled enantioselective versions of these transformations. researchgate.netnih.govresearchgate.net
Gold catalysts are also effective in promoting tandem cyclization reactions. For example, a gold-catalyzed cycloisomerization of an enynol can be followed by an intramolecular Friedel-Crafts cyclization to construct complex polycyclic systems. researchgate.net The reactivity of 1,5-enynes under gold catalysis can be divergent, leading to different products such as bicyclo[3.1.0] systems, alkylidene-cyclopentenes, or cyclohexadienes depending on the substrate's stereochemistry. mdpi.com
Deprotection Strategies in Enynol Synthesis
Silyl (B83357) ethers are commonly used as protecting groups for alcohols due to their stability and the mild conditions under which they can be selectively removed. rsc.orgwikipedia.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS or TBDMS), and triisopropylsilyl (TIPS). wikipedia.org
The deprotection of silyl ethers is typically achieved using fluoride-based reagents or acidic conditions. wikipedia.orggelest.comresearchgate.net Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used fluoride source for cleaving silyl ethers. gelest.com The rate of deprotection can be influenced by the steric bulk of the silyl group and the electronic environment of the molecule. wikipedia.org For instance, less hindered silyl groups are generally removed faster under acidic conditions. wikipedia.org
Selective deprotection of one silyl ether in the presence of another is often a key challenge in complex syntheses. wikipedia.org This can be achieved by carefully choosing the protecting groups with different lability and the appropriate deprotection reagent and conditions. wikipedia.orgresearchgate.net For example, a primary TBS ether can be selectively cleaved in the presence of a secondary TBS ether under specific conditions. gelest.com
The following table highlights common silyl protecting groups and their removal conditions:
| Protecting Group | Abbreviation | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Mild acid (e.g., HCl in THF), K₂CO₃ in methanol. gelest.com |
| tert-Butyldimethylsilyl | TBS, TBDMS | Tetrabutylammonium fluoride (TBAF), HF-pyridine. wikipedia.orggelest.com |
| Triisopropylsilyl | TIPS | TBAF, HF-pyridine. wikipedia.org |
| tert-Butyldiphenylsilyl | TBDPS | TBAF. wikipedia.org |
The development of protecting-group-free synthesis is an ongoing area of research, aiming to improve the efficiency of organic synthesis by avoiding the extra steps of protection and deprotection. nih.govresearchgate.net
Chiral Pool-Based Approaches for Enantiospecific Enynol Synthesis
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These compounds serve as valuable starting materials for the synthesis of complex chiral molecules, including enantiospecific enynols. By utilizing a chiral starting material, the chirality is incorporated into the target molecule from the outset, often leading to a more efficient and stereocontrolled synthesis.
An example of a chiral pool-based approach involves the use of a chiral α-amino acid to induce enantioselectivity in a gold(I)-catalyzed cycloisomerization reaction. researchgate.net This strategy has been successfully applied to the synthesis of chiral heterocyclic compounds. The inherent chirality of the starting material guides the stereochemical outcome of the reaction, allowing for the preparation of a single enantiomer of the product.
Modular Synthetic Design of Enyne Scaffolds
The modular design of enyne scaffolds, such as this compound, represents a powerful strategy in organic synthesis. This approach allows for the construction of complex molecules from simpler, interchangeable building blocks. The inherent value of this methodology lies in its flexibility, enabling the systematic variation of different parts of the molecular structure to create a library of analogous compounds for various research applications. Key to this modular approach are cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between the constituent modules.
The general retrosynthetic analysis of an enynol like this compound reveals two primary disconnection points around the central enyne core: the bond between the sp-hybridized carbon of the alkyne and one of its substituents, and the bond between an sp2-hybridized carbon of the alkene and its substituent. This allows for the molecule to be conceptually broken down into a vinyl component, an alkynyl component, and a carbon chain bearing a hydroxyl group.
Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the modular assembly of enyne scaffolds. These include the Sonogashira, Negishi, and Stille couplings, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org
Sonogashira Coupling
The Sonogashira reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction could be employed to couple a vinyl halide with an appropriate alkynyl alcohol. For instance, (E)-1-bromobut-1-ene could be coupled with prop-2-yn-1-ol. A more direct modular approach to the target molecule would involve coupling a vinyl halide with but-3-yn-1-ol. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base. wikipedia.org The mild reaction conditions are a significant advantage, allowing for the presence of various functional groups, including the hydroxyl group in the target molecule. wikipedia.orglibretexts.org
Table 1: Representative Sonogashira Coupling for Enynol Synthesis
| Vinyl Halide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-1-Iodoprop-1-ene | But-3-yn-1-ol | Pd(PPh₃)₄, CuI, Et₃N | THF | ~85-95 | wikipedia.orgresearchgate.net |
| (E)-1-Bromobut-1-ene | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | DMF | ~80-90 | nih.gov |
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is highly versatile due to the wide range of sp, sp2, and sp3 hybridized carbon atoms that can be coupled. wikipedia.org For a modular synthesis of this compound, one could envision coupling a vinyl halide with an organozinc reagent derived from an alkynyl alcohol, or conversely, a vinylzinc reagent with a halogenated alcohol. The high functional group tolerance and stereospecificity of the Negishi coupling make it a powerful tool for constructing complex enynols. organic-chemistry.org Iron-catalyzed versions of the Negishi coupling have also been developed as a more cost-effective and environmentally friendly alternative. organic-chemistry.org
Table 2: Representative Negishi Coupling for Enyne Synthesis
| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-prop-1-en-1-ylzinc chloride | 4-Iodobut-1-yne | Pd(P(t-Bu)₃)₂ | THF | ~70-85 | organic-chemistry.org |
| (But-3-yn-1-yl)zinc bromide | (E)-1-Iodopropene | Ni(acac)₂ | DMA | ~65-80 | wikipedia.org |
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture, many of which are commercially available or can be readily prepared. libretexts.org In a modular approach to this compound, a vinylstannane could be coupled with a halogenated alcohol, or an alkynylstannane could be coupled with a vinyl halide. The stereochemistry of the vinyl partner is generally retained throughout the reaction. wikipedia.org The reaction conditions are typically mild and tolerant of a wide array of functional groups, although the toxicity of organotin compounds is a notable drawback. organic-chemistry.org
Table 3: Representative Stille Coupling for Enyne Synthesis
| Organostannane | Organic Halide | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-Tributyl(prop-1-en-1-yl)stannane | 4-Iodobut-1-yne | Pd(PPh₃)₄ | Toluene | ~75-90 | wikipedia.orgorgsyn.org |
| Tributyl(but-3-yn-1-yl)stannane | (E)-1-Iodopropene | Pd₂(dba)₃, AsPh₃ | NMP | ~70-85 | nih.gov |
The application of these modular synthetic strategies provides a robust platform for the synthesis of this compound and a diverse range of its analogs. By choosing the appropriate coupling partners, researchers can systematically modify the substituents at either end of the enyne core, thereby fine-tuning the molecule's properties for specific applications in materials science and medicinal chemistry.
Reaction Mechanisms and Reactivity Studies of 5e Hept 5 En 3 Yn 1 Ol
Fundamental Transformations of the (5E)-Hept-5-en-3-yn-1-ol Scaffold
The primary alcohol and the unsaturated carbon-carbon bonds are the main sites of reactivity for fundamental chemical transformations. evitachem.com
Oxidation Pathways to Carboxylic Acids and Aldehydes
The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. evitachem.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically lead to the corresponding carboxylic acid, hept-5-en-3-ynoic acid. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage.
Reduction Reactions of Alkynes and Alkenes
The alkyne and alkene functionalities within the this compound molecule can be selectively or fully reduced. Catalytic hydrogenation using hydrogen gas (H₂) with a palladium catalyst can convert the alkyne group into an alkene or, under more forcing conditions, reduce both the alkyne and alkene to a fully saturated alkane. The mechanism involves the addition of hydrogen atoms across the triple and double bonds. evitachem.com
Substitution Reactions of the Hydroxyl Group
The hydroxyl group is a key functional handle that can be converted into other groups via substitution reactions. For instance, treatment with halogenating agents like thionyl chloride (SOCl₂) can replace the -OH group with a chlorine atom, yielding hept-5-en-3-ynyl chloride. This transformation opens up pathways for further nucleophilic substitution reactions at this position.
| Reaction Type | Reagent(s) | Major Product | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Hept-5-en-3-ynoic acid | |
| Reduction | Hydrogen gas (H₂) with Palladium catalyst | Hept-5-en-3-ene or Heptan-1-ol | |
| Substitution | Thionyl chloride (SOCl₂) | Hept-5-en-3-ynyl chloride |
Cyclization Reactions of Enynols
Enynols, such as this compound, are valuable precursors for the synthesis of cyclic compounds through intramolecular reactions. These cyclizations can be triggered thermally, or more commonly, promoted by metal catalysts.
Intramolecular Cyclization Pathways (e.g., Conia-Ene Reaction Analogs)
The Conia-ene reaction is a classic intramolecular cyclization that involves the addition of an enol to a non-activated alkyne or alkene. jk-sci.comwikipedia.orgrsc.org This pericyclic reaction traditionally requires high temperatures to facilitate the formation of the enol tautomer from a ketone or aldehyde, which then reacts via a six-membered, ene-like transition state to form a new carbon-carbon bond and a cyclic product. wikipedia.orgorganic-chemistry.org
While this compound does not possess the required enolizable carbonyl group for a classical Conia-ene reaction, analogous intramolecular cyclizations are possible. rsc.org These "Conia-ene-type" reactions can be facilitated by first oxidizing the alcohol to the corresponding aldehyde or ketone. More advanced catalytic protocols, often employing late transition metals like gold or platinum, can activate the alkyne directly. wikipedia.orgrsc.org This activation increases the electrophilicity of the alkyne, allowing for attack by a nucleophile—in this case, potentially the hydroxyl group itself after deprotonation, or a transiently formed enol—under much milder conditions than the traditional thermal reaction. wikipedia.orgrsc.org These catalytic methods have significantly broadened the scope of such cyclizations, making them a powerful tool for constructing carbocycles and heterocycles. rsc.orgrsc.org
Metal-Catalyzed Cycloisomerizations (e.g., Rhodium(II)-Catalyzed Asymmetric Cycloisomerization)
Metal-catalyzed cycloisomerization of enynes and enynols is a highly atom-economical method for synthesizing complex cyclic and bicyclic structures. acs.orgrsc.org A variety of transition metals, including platinum, gold, copper, palladium, and rhodium, have been shown to be effective catalysts for these transformations. acs.orgrsc.orgmdpi.comresearchgate.net
The general mechanism involves the coordination of the metal catalyst to the alkyne of the enynol, which triggers a cascade of events. For 1,5-enyn-3-ols, this often leads to the formation of bicyclo[3.1.0]hexane skeletons. researchgate.net Copper(I) catalysts, for example, have been used in the cycloisomerization of tertiary 5-en-1-yn-3-ols, which proceeds through a mechanism believed to involve cyclopropanation followed by rearrangement to yield complex polycyclic compounds. researchgate.net
Rhodium catalysts are particularly notable for their ability to promote asymmetric cycloisomerizations, yielding chiral cyclic products with high enantioselectivity. tesisenred.netthieme-connect.de For example, rhodium-catalyzed asymmetric cycloisomerization of related 1,6-ene-ynamides has been shown to produce functionalized 3-aza- and oxabicyclo[4.1.0]heptanes in high yields. researchgate.net While specific studies on this compound are not detailed in the provided results, the principles of rhodium-catalyzed cycloisomerization of enyne systems are well-established. tesisenred.net These reactions highlight the power of metal catalysis to convert simple, linear precursors like enynols into molecules with significant structural complexity. rsc.org
| Metal Catalyst | Substrate Class | Typical Product Type | Reference |
|---|---|---|---|
| Rhodium(I)/(II) | Enynes, Ene-ynamides | Bicyclic systems, Cyclopropanes | researchgate.nettesisenred.netthieme-connect.de |
| Gold(I)/(III) | Enynols, Propargyl acetates | Cyclic ethers, Carene-type structures | mdpi.comresearchgate.netresearchgate.net |
| Platinum(II) | 3-Hydroxylated 1,5-enynes | Bicyclo[3.1.0]hexanones | researchgate.net |
| Copper(I) | Tertiary 5-en-1-yn-3-ols | Stereoselective polycyclic compounds | researchgate.net |
| Palladium(II) | Enynes, Enynamides | Azacycles, Cyclopentanes | acs.org |
Gold-Catalyzed Heterocyclization Processes Involving Alkynol-Based Systems
Gold catalysis has become a powerful method for constructing heterocyclic compounds, with gold complexes effectively activating alkynes and allenes. acs.orgethernet.edu.et Gold-catalyzed cycloisomerization of alkynol-based systems is particularly useful for synthesizing furans, pyrans, and other heterocyclic systems. nih.govscispace.com These reactions often proceed under mild conditions with high efficiency. scispace.com
In the context of alkynol cyclization, gold catalysts facilitate the intramolecular addition of a hydroxyl group to an alkyne. This process can lead to the formation of various oxygen-containing heterocycles. nih.gov The reaction of an alkynol with a gold(I) catalyst can generate a vinyl-gold intermediate, which can then be protonated to yield the cyclized product. Gold(III) catalysts are also effective and can promote tandem processes like oxycyclization/hydroxylation. beilstein-journals.org
The regioselectivity of these cyclizations (i.e., the formation of five-membered versus six-membered rings) can be influenced by the substrate and reaction conditions. While gold-catalyzed cyclization of terminal alkynols can be challenging, non-terminal alkynols often react smoothly. beilstein-journals.org For instance, gold-catalyzed reactions of certain alkynols can selectively produce five-membered ring ethers without the formation of the isomeric six-membered rings. beilstein-journals.org
Substrate-Controlled Asymmetric Cyclization in Natural Product Synthesis
Asymmetric cyclization is a critical strategy in the synthesis of natural products, allowing for the creation of chiral ring systems. nih.gov Substrate-controlled methods, which leverage the existing chirality within the starting material, are particularly powerful for achieving high stereoselectivity. mdpi.com This approach is often more economical and environmentally friendly than using chiral auxiliaries or catalysts. mdpi.com
Various types of reactions, including anionic, cationic, transition metal-mediated, pericyclic, and radical cyclizations, can be controlled by the substrate's stereochemistry. mdpi.com For example, the total synthesis of complex natural products often relies on key substrate-controlled cyclization steps to establish multiple stereocenters in a single transformation. nih.govmdpi.com In the synthesis of certain alkaloids, a cascade process involving conjugate addition and enamine formation can lead to the desired bicyclic system with high diastereoselectivity, all directed by the chiral substrate. mdpi.com
The synthesis of various natural products containing diverse ring structures has been successfully achieved using this strategy. mdpi.com For instance, the creation of tricyclic hydrindane ring skeletons with multiple contiguous stereogenic centers has been accomplished through SmI2-mediated intramolecular ketyl-olefin radical cyclization, where the stereochemical outcome is dictated by the chiral precursor. mdpi.com
Formal Annulation Reactions (e.g., Zinc(II)-Catalyzed [4+3] Annulation)
Annulation reactions are a powerful tool for constructing cyclic molecules. Among these, formal [4+3] annulation reactions provide access to seven-membered rings, which are present in numerous bioactive compounds. A notable example is the zinc-catalyzed asymmetric formal [4+3] annulation of isoxazoles with 3-en-1-ynol ethers. nih.gov This reaction proceeds via a 6π electrocyclization and leads to the formation of functionalized 2H-azepines with high enantioselectivity. nih.gov This method represents the first asymmetric heptatrienyl-cation-type 6π electrocyclization and the first asymmetric catalysis based on ynol ethers. nih.gov
Other metals, such as nickel, can also catalyze formal annulation reactions. For instance, a nickel(0)-catalyzed [4+2+2]-type annulation of cyclobutanones with diynes or enynes can produce bicyclic eight-membered ring ketones. oup.com Copper-catalyzed formal [4+2] annulation between an enyne and fullerene bromide has also been reported to form a dihydronaphthalene ring fused to the fullerene core. acs.org
Rhodium(III) catalysis has enabled a unique mode of oxidative annulation where 1,3-enynes, containing allylic hydrogens cis to the alkyne, act as one-carbon components. researchgate.net This process involves a 1,4-rhodium(III) migration to form an electrophilic π-allylrhodium(III) species, which is then trapped by a nucleophile to yield the annulated product. researchgate.net
Electrocyclization Mechanisms
Electrocyclization reactions are concerted pericyclic reactions that form a ring through the movement of electrons in a conjugated system. numberanalytics.com These reactions are highly stereospecific and are valuable in organic synthesis for constructing complex ring systems with controlled stereochemistry. numberanalytics.com While 4π and 6π electrocyclizations are common, higher-order electrocyclizations like 12π are less frequent but offer unique synthetic possibilities. chinesechemsoc.org
Metal catalysts can facilitate electrocyclization reactions. For example, ruthenium catalysts can promote the aromatization of aromatic enynes through a process involving electrocyclization and skeletal rearrangement. acs.org The mechanism is believed to involve the formation of a metal vinylidene intermediate, which then undergoes either a 5-endo-dig or 6-endo-dig electrocyclization depending on the substituents. acs.org
Recent advancements have also explored the use of zwitterionic metal-organic frameworks (MOFs) to enhance the catalytic activity in electrocyclization reactions. unl.edu By increasing the Lewis acidity of the metal center within the MOF, these catalysts can lower the activation barrier for reactions like the [2+1] cycloisomerization of enynes. unl.edu
Addition Reactions Involving the Unsaturated Moieties
Sequential C-H Bond Additions to 1,3-Enynes
Transition metal-catalyzed C-H bond activation has emerged as a powerful strategy for the synthesis of complex molecules, as it allows for the direct functionalization of otherwise inert C-H bonds. rsc.org This approach is particularly useful in the context of 1,3-enynes, where sequential C-H bond additions can lead to the formation of valuable products like multi-substituted skipped 1,4-dienes. rsc.org
Rhodium(III) catalysts have been successfully employed for the three-component carboamidation of 1,3-enynes using indoles and dioxazolones. rsc.org The reaction proceeds through C-H activation of the indole, followed by migratory insertion of the 1,3-enyne. A key step in the proposed mechanism is a 1,4-rhodium(III) migration, which generates an intermediate that ultimately leads to the carboamidation product. rsc.org The stereoselectivity of this reaction is controlled by the substrate, with bulkier substituents on the alkyne favoring the Z-isomer and less hindered groups favoring the E-isomer. rsc.org
Manganese(I) catalysts have also been used for the C-H activation and subsequent alkenylation of arenes and heteroarenes with 1,3-diynes to produce 1,3-enynes. acs.orgresearchgate.net This method is highly selective and atom-economical, and it overcomes challenges related to regio-, chemo-, and stereoselectivity. researchgate.net The manganese catalyst plays a crucial role in achieving high selectivity, particularly with internal alkynes. acs.org
Hydrocarboxylation of Alkynes with Hydroxy Group Direction
The hydrocarboxylation of alkynes is a direct and atom-economical method for synthesizing α,β-unsaturated carboxylic acids. researchgate.net However, controlling the regioselectivity of this reaction, especially with unsymmetrical alkynes, is a significant challenge. nih.gov One effective strategy to address this is the use of a directing group that can coordinate to the metal catalyst and guide the reaction to a specific position. rsc.org
Recent studies have shown that a hydroxyl group can act as an effective directing group in the palladium-catalyzed hydrocarboxylation of 2-alkynylic alcohols. nih.gov This reaction proceeds with high regio- and stereoselectivity to afford 3-hydroxy-2(E)-alkenoates. rsc.org The hydroxyl group is believed to control the regioselectivity through hydrogen bonding interactions. nih.gov
This palladium-catalyzed syn-hydrocarboxylation has been successfully applied to a variety of 2-alkynylic alcohols, including those with aryl, alkyl, and even sterically hindered substituents. rsc.orgrsc.org The reaction can be performed on a gram scale, demonstrating its synthetic utility. rsc.org The use of oxalic acid as a CO source in a Pd/C catalytic system has also been reported for the regiodivergent hydrocarboxylation of terminal alkynes. rsc.org
Below is an interactive data table summarizing the yields of various 3-hydroxy-2(E)-alkenoates from the hydrocarboxylation of different 2-alkynylic alcohols.
Table 1: Scope of the Hydroxy Group-Directed Hydrocarboxylation of 2-Alkynylic Alcohols
| Entry | 2-Alkynylic Alcohol | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-(Pyridin-2-yl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(pyridin-2-yl)acrylate | 90 |
| 2 | 1-(Pyridin-3-yl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(pyridin-3-yl)acrylate | 92 |
| 3 | 1-(Quinolin-2-yl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(quinolin-2-yl)acrylate | 71 |
| 4 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | (E)-Methyl 3-hydroxy-3-(4-methoxyphenyl)acrylate | 97 |
| 5 | Hept-1-yn-3-ol | (E)-Methyl 3-hydroxyoct-2-enoate | 68 |
| 6 | 1-Cyclohexylprop-2-yn-1-ol | (E)-Methyl 3-cyclohexyl-3-hydroxyacrylate | 75 |
Data sourced from supporting information of relevant research articles.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The enyne moiety of this compound is an active participant in cycloaddition reactions, a class of pericyclic reactions that are fundamental to the construction of cyclic and heterocyclic systems. While specific studies detailing the [3+2] cycloaddition reactivity of this compound are not extensively documented, the general reactivity of enyne systems allows for well-established predictions. In a typical [3+2] cycloaddition, the alkyne portion of the enyne can react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring.
The mechanism of such a reaction involves the concerted or stepwise interaction of the three atoms of the dipole with two atoms of the dipolarophile (the alkyne). For instance, in an azide-alkyne cycloaddition, the terminal nitrogen of the azide would initiate the reaction with one of the sp-hybridized carbons of the alkyne in this compound. This process, often catalyzed by copper(I) or ruthenium(II), leads to the formation of a triazole ring, a valuable scaffold in medicinal chemistry. Proximity-induced reactions, where reactive partners are brought together by a reversible interaction to facilitate an intramolecular cycloaddition, demonstrate the versatility of these pathways. wgtn.ac.nz
Enyne Metathesis Reactions in Complex Molecule Construction
Enyne metathesis is a powerful, atom-economical reaction for forming 1,3-dienes and has become a cornerstone in the synthesis of complex molecules. beilstein-journals.orgwikipedia.org This transformation, typically catalyzed by ruthenium carbene complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the cleavage and reorganization of the double and triple bonds within an enyne substrate. organic-chemistry.orgnih.gov For a molecule like this compound, an intramolecular reaction, known as Ring-Closing Enyne Metathesis (RCEYM), is a key transformation. wikipedia.org
The mechanism of RCEYM can proceed through two main pathways: the "ene-then-yne" or the "yne-then-ene" pathway. wikipedia.org In ruthenium-catalyzed systems, evidence often points towards an initial reaction with the alkene ("ene-then-yne"). wikipedia.orgbeilstein-journals.org The catalytic cycle begins with the formation of a metallacyclobutane intermediate with the alkene, which then rearranges to a new metal carbene. This carbene subsequently reacts with the alkyne intramolecularly to form a metallacyclobutene, which then undergoes reductive elimination to yield the cyclic 1,3-diene product and regenerate the active catalyst. wikipedia.orgchim.it The thermodynamic stability of the resulting conjugated diene system is a major driving force for the reaction. wikipedia.org
The presence of a hydroxyl group in a position allylic to one of the reacting moieties, as is the case in related enyne structures, can have a significant impact on the reaction. Research has shown that an allylic hydroxyl group can accelerate the rate of ring-closing enyne metathesis, often negating the need for an ethylene (B1197577) atmosphere which is typically required to promote the reaction with terminal alkynes. beilstein-journals.orgresearchgate.net This rate enhancement is attributed to a directing effect of the hydroxyl group. beilstein-journals.org
Table 1: Overview of Enyne Metathesis Pathways
| Pathway | Initial Step | Key Intermediates | Typical Catalyst System |
|---|---|---|---|
| Ene-then-yne | [2+2] cycloaddition with alkene | Ruthenacyclobutane, vinyl carbene | Grubbs, Hoveyda-Grubbs (Ru-based) |
This catalytic transformation is instrumental in constructing various carbo- and heterocyclic ring systems that are central to many natural products and biologically active compounds. nih.govchim.it
Role of the Hydroxyl Group in Intermolecular Interactions and Reaction Mechanisms
The terminal hydroxyl (-OH) group in this compound is not merely a passive functional group; it plays a critical and active role in the molecule's reactivity and physical properties. Its influence is manifested through intermolecular forces and by directing the course of chemical reactions.
Intermolecular Interactions: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. This ability leads to strong intermolecular hydrogen bonding between molecules of this compound, which influences its physical properties such as boiling point and viscosity. Furthermore, this hydrogen bonding capability enhances its solubility in polar aprotic solvents.
Influence on Reaction Mechanisms: The hydroxyl group exerts a significant directing effect in various reactions.
Inductive and Resonance Effects: The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect through the sigma bonds. unizin.orguomustansiriyah.edu.iq Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density. The balance of these two effects can influence the electron density of the adjacent pi systems, thereby affecting the molecule's reactivity in reactions like electrophilic additions.
Directing Group in Metathesis: As noted previously, hydroxyl groups in positions allylic or homoallylic to the reacting pi systems can act as directing groups in metal-catalyzed reactions. In enyne metathesis, the hydroxyl group is thought to coordinate to the metal center of the catalyst, delivering it to a specific face of the molecule or holding it in proximity to the reacting groups, thus accelerating the reaction. beilstein-journals.orgresearchgate.net This chelation control can be a powerful tool for achieving high levels of stereoselectivity and efficiency.
Reactive Handle: The hydroxyl group itself is a site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or substituted to introduce other functional groups, further expanding the synthetic utility of this compound as a building block for more complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework and the connectivity of protons within a molecule. For enyne alcohols like (5E)-hept-5-en-3-yn-1-ol, both ¹H and ¹³C NMR provide key information.
In ¹H NMR, the protons on the carbon bearing the hydroxyl group typically appear in the range of 3.4 to 4.5 δ. pressbooks.pub The protons adjacent to the triple bond and those on the double bond will also have characteristic chemical shifts. For instance, in a related compound, (E)-hept-5-ene-2-yn-1-ol, the two protons adjacent to the hydroxyl group appear as a multiplet at 4.2 ppm, while the olefinic protons are observed as a multiplet at 5.50 ppm. google.com
¹³C NMR is particularly useful for identifying the carbon atoms in different chemical environments. Carbons bonded to the electron-withdrawing hydroxyl group are deshielded and typically resonate in the 50 to 80 δ range. pressbooks.pub The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene will also have distinct chemical shifts. In similar enyne systems, the acetylenic carbons can be observed, and their specific shifts help confirm the structure. core.ac.ukrsc.org
Detailed analysis of coupling constants in high-resolution ¹H NMR spectra can help to confirm the (E)-stereochemistry of the double bond. The large coupling constant (typically >10 Hz) between the vinylic protons is characteristic of a trans configuration.
Table 1: Representative ¹H and ¹³C NMR Data for Related Enyne Alcohols
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 6-(Dimethyl(phenyl)silyl)hex-5-yn-1-ol | 7.65-7.35 (m, 5H), 3.68 (t, J = 6.2 Hz, 2H), 2.33 (t, J = 6.8 Hz, 2H), 1.74-1.60 (m, 4H), 1.43 (br s, 1H), 0.39 (s, 6H) | 137.58, 133.62 (2C), 129.24, 127.79 (2C), 109.03, 82.80, 62.39, 31.84, 24.87, 19.74, -0.64 (2C) | core.ac.uk |
| 4-Methylhept-5-yn-1-ol | 3.66 (t, J = 6.5 Hz, 2H), 2.39 (br s, 1H), 1.78 (d, J = 2.4 Hz, 3H), 1.77-1.58 (m, 2H), 1.53-1.36 (m, 3H), 1.14 (d, J = 6.9 Hz, 3H) | 83.52, 75.88, 62.82, 33.39, 30.63, 25.77, 21.47, 3.42 | core.ac.uk |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation patterns. The molecular formula of this compound is C₇H₁₀O, corresponding to a molecular weight of 110.15 g/mol . lookchem.com
In a mass spectrometer, alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. pressbooks.pub Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group. Dehydration results in the loss of a water molecule. For this compound, these fragmentation patterns would lead to characteristic peaks in the mass spectrum, helping to confirm the presence of the hydroxyl group and its position in the molecule. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. core.ac.ukmpg.de
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Method | m/z (relative intensity %) | Source |
|---|---|---|---|
| 4-Methylhept-5-yn-1-ol | MS (70 eV) | 111 (9), 98 (8), 82 (100), 67 (90), 41 (55) | core.ac.uk |
| 6-(Dimethyl(phenyl)silyl)hex-5-yn-1-ol | MS (70 eV) | 217 (5), 199 (18), 161 (32), 137 (100), 75 (37) | core.ac.uk |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected.
The hydroxyl (-OH) group will exhibit a strong, broad absorption in the region of 3300-3600 cm⁻¹, which is characteristic of hydrogen-bonded alcohols. pressbooks.pub The C-O stretching vibration will appear as a strong band around 1050 cm⁻¹. pressbooks.pub The carbon-carbon triple bond (C≡C) of the alkyne will show a weak to medium absorption band in the range of 2100-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene will have a stretching absorption around 1640-1680 cm⁻¹. Furthermore, the trans-configuration of the double bond is typically associated with a strong out-of-plane bending vibration in the 960-980 cm⁻¹ region. For instance, the related compound (E)-hept-5-ene-2-yn-1-ol shows a strong IR absorption at 3350 cm⁻¹ (O-H), and weaker bands at 2300 cm⁻¹ and 2250 cm⁻¹ (C≡C). google.com
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) | Source |
|---|---|---|
| O-H stretch (alcohol) | 3300-3600 (broad) | pressbooks.pub |
| C≡C stretch (alkyne) | 2100-2260 (weak to medium) | google.com |
| C=C stretch (alkene) | 1640-1680 | |
| C-O stretch (alcohol) | ~1050 | pressbooks.pub |
| =C-H bend (trans-alkene) | 960-980 (strong) |
X-ray Crystallography for Absolute Structure Determination of Derivatives and Intermediates
While obtaining a suitable single crystal of the relatively small and flexible this compound molecule for X-ray crystallography might be challenging, this technique is invaluable for determining the absolute structure of its derivatives or intermediates in a synthesis. By converting the alcohol to a crystalline derivative, for example, through esterification with a suitable carboxylic acid, it is often possible to grow crystals amenable to X-ray diffraction analysis.
This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry if a chiral center is present or introduced. In the broader context of research involving enynes, X-ray crystallography has been used to confirm the structure of complex products resulting from reactions of enyne substrates. For example, the absolute stereochemistry of products from the ruthenium-BINAP catalyzed coupling of 1,3-enynes with alcohols has been determined by single-crystal X-ray diffraction analysis of suitable derivatives. nih.gov Similarly, the structure of products from gold-catalyzed cyclization of 1,5-enyne derivatives has been confirmed using this method. rsc.org
Computational and Theoretical Investigations of 5e Hept 5 En 3 Yn 1 Ol Chemistry
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods are invaluable tools for elucidating these characteristics at a quantum mechanical level.
Density Functional Theory (DFT) Applications for Molecular Orbitals and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For a molecule like (5E)-hept-5-en-3-yn-1-ol, DFT calculations can provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity.
In related enyne systems, DFT studies have been instrumental in understanding reaction mechanisms, such as gold(I)-catalyzed reactions of enynes with alcohols. researchgate.netacs.org These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. The stability of different conformations and isomers can also be assessed by comparing their DFT-calculated energies. For instance, in the context of nickel-catalyzed hydroboration, DFT calculations have been used to determine the activation barriers for the formation of different stereoisomers, which in turn explains the observed enantioselectivity. mdpi.com
Table 1: Illustrative DFT Data for a Generic Enyne Alcohol System
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's electronic stability and reactivity. |
| Dipole Moment | 1.9 D | Influences intermolecular interactions and solubility. |
Note: The values in this table are illustrative for a generic enyne alcohol and not specific to this compound.
Molecular Electron Density Theory (MEDT) for Reaction Mechanisms
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of electron density changes along a reaction pathway. mdpi.com MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, is the primary driver of reactivity. mdpi.com This theory is particularly useful for analyzing polar and ionic reactions where significant electron density transfer occurs. luisrdomingo.com
For a reaction involving this compound, an MEDT study would involve a quantum topological analysis of the electron density at various points along the reaction coordinate. mdpi.com This can reveal the precise nature of bond formation and breaking. Studies on intramolecular [3+2] cycloaddition reactions, for example, have used MEDT to elucidate the stepwise nature of bond formation and to explain the preference for certain stereoisomeric products. rsc.orgresearchgate.net The analysis of the global electron density transfer (GEDT) at the transition state can quantify the polar nature of the reaction and explain the catalytic effects of Lewis acids. luisrdomingo.com
Mechanistic Elucidation through Transition State Modeling and Energy Profiles
Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational modeling of transition states and the generation of reaction energy profiles are central to this endeavor. For reactions involving enynes like this compound, these studies can rationalize product distributions and selectivities.
For example, in the gold(I)-catalyzed reactions of 1,5-enynes with alcohols, DFT calculations have been used to compare different proposed mechanistic pathways. researchgate.netacs.org By locating the transition state structures and calculating their corresponding activation energies, researchers can determine the most favorable reaction pathway. These energy profiles can also explain why different products are observed under varying reaction conditions or with different substrates. In the context of the Schmittel cyclization of enyne-allenes, theoretical calculations have identified highly asynchronous transition states, indicating that bond formation does not occur in a perfectly concerted manner. acs.org
Table 2: Example Reaction Energy Profile Data for an Enyne Cyclization
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | +2.1 |
| Transition State 2 | +21.3 (Rate-determining) |
| Products | -12.7 |
Note: This table represents a hypothetical energy profile and is for illustrative purposes.
Conformational Analysis and Steric Effects on Reactivity
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. For a flexible molecule like this compound, which has several rotatable single bonds, multiple low-energy conformations can exist. chemscene.com Computational methods are widely used to perform conformational analyses to identify the most stable conformers and to understand the energy barriers between them. researchgate.netacs.org
Stereochemical Control via Computational Studies
Achieving control over the stereochemical outcome of a reaction is a major goal in organic synthesis. Computational studies have become an indispensable tool for understanding and predicting stereoselectivity. rsc.org For reactions that could produce multiple stereoisomers of a product from this compound, computational modeling can help to elucidate the factors that favor the formation of one isomer over another.
In the asymmetric synthesis of chiral 1,4-enynes, for example, transition state models have been proposed based on computational studies to explain the observed enantioselectivity. researchgate.netresearchgate.net These models often consider the interactions between the substrate, the catalyst, and any chiral ligands. By analyzing the transition state structures leading to different stereoisomers, researchers can identify the key steric and electronic interactions that determine the stereochemical outcome. DFT computational studies have also been successfully employed to probe the origins of stereoselectivity in stereodivergent syntheses of enantioenriched homoallylic alcohols. researchgate.net
Applications in Complex Molecule and Materials Synthesis
Building Block for Natural Product Synthesis
The enynol framework of (5E)-hept-5-en-3-yn-1-ol is a key structural motif found in numerous natural products, making it a critical intermediate in their synthesis. Its strategic placement of functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.
Enynol Intermediates in Formal and Total Synthesis of Biologically Active Compounds (e.g., Inthomycin C, Aspicilin)
The enynol moiety is a crucial component in the synthesis of several biologically active compounds. For instance, an enantiospecific formal synthesis of both enantiomers of Inthomycin C, a family of antibiotic and cytotoxic natural products, has been achieved utilizing a key enynol intermediate. nih.govresearchgate.net The synthesis of these complex molecules often relies on the strategic use of such building blocks to construct the characteristic polyene and oxazole (B20620) fragments. nih.govresearchgate.net The total synthesis of Inthomycin C has been approached through various strategies, including Stille coupling and Mukaiyama–Kiyooka aldol (B89426) reactions, where enynol-like precursors play a pivotal role. nih.govbeilstein-journals.org
Similarly, the total synthesis of (+)-Aspicilin, an 18-membered polyhydroxylated macrolide, has been accomplished through methods that generate a key enyne intermediate. researchgate.netjjh.cz These syntheses often employ key reactions like Sharpless asymmetric dihydroxylation and Yamaguchi macrolactonization to achieve the desired stereochemistry and ring closure. researchgate.netunits.it The versatility of enynol intermediates is further demonstrated in their application to the formal synthesis of other complex natural products like aspergillide C. nih.gov
Stereochemical Control and Strategic Bond Formations in Natural Product Pathways
The stereochemistry of a molecule is paramount to its biological activity, and the use of enynol building blocks provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. windows.net The defined (E)-configuration of the double bond in this compound is a critical feature that can be transferred to the final product. clockss.org
In the synthesis of complex molecules, strategic bond formations are planned to build the carbon skeleton efficiently. Enynols participate in a variety of powerful bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions are frequently used to connect enynol fragments with other parts of the target molecule. nih.gov Furthermore, the alkyne and alkene functionalities within the enynol can undergo various transformations, such as metathesis reactions, to form new rings and stereocenters. researchgate.net The ability to perform stereoselective reactions, such as asymmetric reductions or epoxidations on the enynol core, allows for the introduction of new chiral centers with high precision. units.itnih.gov
Cascade Reactions for Polyheterocycle Synthesis
Enynols are excellent substrates for cascade reactions, a powerful strategy in organic synthesis where multiple bonds are formed in a single operation. rsc.orgresearchgate.net These reactions offer an efficient pathway to construct complex polyheterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals. rsc.orgrsc.org Gold-catalyzed cycloisomerization reactions of enynols, for instance, can lead to the formation of various carbo- and heterocycles through different reaction pathways, including 5-exo-dig or 6-endo-dig cyclizations. nih.govacs.orgresearchgate.net The regioselectivity of these cyclizations can often be controlled by the electronic properties of the substituents on the alkyne. acs.org
These cascade reactions can be initiated by various catalysts, including transition metals like ruthenium and gold, or promoted by Brønsted acids or radical initiators. rsc.org The versatility of these reactions allows for the synthesis of a wide array of heterocyclic structures, including pyrroles and other polycyclic systems. rsc.org
Polymer Chemistry and Advanced Materials
The reactivity of the enyne functionality also lends itself to applications in polymer chemistry, particularly in the synthesis of functional and degradable polymers.
Controlled Cascade Enyne Metathesis Polymerization of Enynol Derivatives
Derivatives of this compound can be utilized in controlled cascade enyne metathesis polymerization. nih.govresearchgate.net This polymerization technique allows for the synthesis of polymers with well-defined structures and molecular weights. rsc.orgresearchgate.net The living character of this polymerization enables the preparation of block copolymers with distinct properties. researchgate.netrsc.org Enyne metathesis has been used to create functional polymers, including heterotelechelic polymers with reactive groups at each end of the polymer chain. thieme-connect.comacs.org The process often utilizes ruthenium-based catalysts, such as the Grubbs catalyst, to initiate the polymerization. researchgate.netacs.org Recent advancements have focused on developing more active and stable catalysts for these reactions. researchgate.net
Synthesis of Biomass-Derived Functional Polyacetals
A significant application of enyne metathesis polymerization lies in the synthesis of functional polyacetals derived from biomass. nih.govresearchgate.netresearchgate.net These polymers are of great interest due to their potential biodegradability and origin from renewable resources. researchgate.netd-nb.inforsc.orgnih.govdntb.gov.uaresearchgate.net By using monomers derived from sugars or other biomass sources, it is possible to create polyacetals with tunable properties. nih.govresearchgate.netresearchgate.net
The polymerization process can be controlled to produce polyacetals with specific functionalities and stereochemistry. nih.govresearchgate.netresearchgate.net These polymers can be designed to be degradable under specific conditions, such as changes in pH. nih.govresearchgate.netresearchgate.net Furthermore, post-polymerization modification allows for the introduction of various functional groups, expanding the range of applications for these materials. nih.govresearchgate.net The self-assembly of amphiphilic block copolymers derived from these methods can lead to the formation of complex nanostructures. nih.govresearchgate.net This approach provides a versatile platform for creating advanced, sustainable materials from renewable feedstocks. mdpi.com
Tunable Degradability of Enyne-Derived Polymers
A significant application of enyne-derived polymers is the development of materials with controlled and tunable degradation rates. By incorporating hydrolytically labile functional groups such as acetals, esters, or hemiaminal ethers into the polymer backbone during synthesis, materials can be designed to break down under specific conditions. nih.govrsc.org
Living cascade enyne metathesis polymerization has been successfully employed to synthesize bio-based polymers from monomers derived from sources like levoglucosenone (B1675106) and D-xylose. nih.govrsc.org The degradation rates of these polymers can be finely adjusted, sometimes over several orders of magnitude, by making structural modifications to the monomer. rsc.orgrsc.orgresearchgate.net For instance, the type of acid-sensitive linkage (e.g., hemi-aminal ether vs. acetal (B89532) vs. ether) directly influences the degradation profile of the resulting polymer. nih.gov This allows for the creation of materials with predictable lifespans, which is crucial for applications in biomedicine and for addressing environmental concerns related to plastic waste. rsc.org
Research has demonstrated that modulating regiochemical and substituent factors around an acetal motif within the polymer can confer a tunable hydrolysis rate. nih.gov Furthermore, the introduction of specific groups, like an ortho-nitrobenzyl group, can impart photodegradability. nih.gov
Table 1: Influence of Monomer Structure on Polymer Properties
| Monomer Source/Type | Polymerization Method | Key Polymer Property | Research Finding |
| Levoglucosenone-derived enynes | Cascade Enyne Metathesis | Tunable Degradation | Degradation rates can be adjusted over two orders of magnitude by modifying the monomer structure. rsc.orgrsc.org |
| D-xylose-derived enynes | Living Cascade Polymerization | Tunable Degradation Profile | The type of acid-sensitive linkage (hemi-aminal ether, acetal, ether) determines the degradation profile and products. nih.gov |
| Acetal-containing enynes | Cascade Enyne Metathesis | pH-Dependent Degradation | Polymers undergo pH-dependent degradation, the rate of which can be tuned via post-polymerization modification. nih.gov |
| Sugar and furfuryl alcohol derivatives | Controlled Cascade Enyne Metathesis | Tunable Hydrolysis Rate | Modulation of factors around the acetal motif confers a tunable hydrolysis rate. nih.gov |
Post-Polymerization Modification and Self-Assembly of Polymeric Architectures
Post-polymerization modification is a powerful strategy for synthesizing functional polymers by altering a polymer after it has been formed. researchgate.netutexas.edu Polymers derived from enyne monomers can be designed to include functional groups that are inert during the polymerization process but can be chemically converted in subsequent steps. researchgate.net This approach avoids issues related to monomer reactivity and availability that can hinder direct polymerization of functionalized monomers. utexas.edu
For example, polymers created via living cascade enyne metathesis can be subjected to efficient palladium-catalyzed Tsuji–Trost reactions, allowing for the introduction of a range of nitrogen, oxygen, and sulfur nucleophiles for structural elaboration. rsc.org This modular approach allows for the tuning of polymer properties, such as their degradation rate, after the main backbone has been synthesized. nih.gov
These modification strategies are instrumental in creating amphiphilic block copolymers, which have distinct hydrophilic and hydrophobic segments. nih.govnih.gov In aqueous environments, these copolymers can undergo a meticulous self-assembly process to form highly ordered polymeric nanoarchitectures, such as micelles and polymersomes. nih.gov The ability to precisely control the polymer's composition allows for fine-tuning of the resulting nanoparticle's characteristics. nih.gov The controlled nature of enyne polymerization can produce polymers with repetitive sequence motifs, which has been shown to dramatically affect self-assembly, leading to uniform, well-defined nanoparticles. acs.org These nanoarchitectures are of significant interest for a variety of bio-applications, including as cargo carrier systems. nih.gov
Development of Chiral Polyacetals
The synthesis of chiral polymers with controlled stereochemistry is another advanced application area. By harnessing the inherent chirality of natural starting materials like sugars and furfuryl alcohol derivatives, cascade enyne metathesis polymerization provides facile access to chiral polyacetals. nih.govresearchgate.net
This method allows for the synthesis of functionalized polyacetals with predictable molecular weights and the ability to form more complex architectures. nih.govresearchgate.net The polymerization of highly stereodefined N,O-acetal-containing enyne monomers has been shown to produce chiral polymers with narrow dispersity. researchgate.net The development of these stereo-controlled degradable polymers is significant for potential applications in drug delivery and advanced electronic materials. researchgate.net
Table 2: Synthesis of Advanced Polymeric Structures
| Polymer Type | Synthetic Method | Key Feature | Potential Application |
| Functional Polyacetals | Controlled Cascade Enyne Metathesis | Tunable degradability, post-polymerization modification, self-assembly. nih.gov | Biomedical fields. nih.gov |
| Chiral Polyacetals | Cascade Enyne Metathesis from chiral monomers | Controlled stereochemistry and degradability. researchgate.net | Drug delivery, electronics. researchgate.net |
| Amphiphilic Copolymers | Copolymerization via enyne metathesis | Self-assembly into nanoarchitectures. nih.govnih.gov | Cargo carrier systems. nih.gov |
Specialty Chemical Production
Beyond complex polymer synthesis, this compound serves as a foundational building block in the industrial production of specialty chemicals. These are chemicals produced for specific applications and valued for their performance-enhancing properties. The distinct structure of this compound, with its multiple reactive sites, makes it a versatile intermediate for synthesizing a wide array of more complex organic molecules tailored for specific industrial uses.
Q & A
Q. How can researchers design experiments to distinguish between competing reaction mechanisms involving this compound?
- Methodological Answer : Use isotopic labeling (e.g., or at reactive sites) and track positional incorporation via MS/MS. Perform Hammett plots to assess electronic effects and Eyring analysis to differentiate between concerted and stepwise pathways. Collaborate with computational chemists to generate free-energy surfaces .
Q. What methodologies enhance the reliability of toxicity predictions for novel derivatives of this compound?
- Methodological Answer : Combine in-silico tools (e.g., ADMET Predictor) with high-throughput in vitro assays (Ames test, hepatocyte viability). Validate predictions using dose-response curves and benchmark against structurally related compounds with known toxicity profiles. Publish full datasets in FAIR (Findable, Accessible, Interoperable, Reusable) repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
